[1-(Trifluoromethyl)anthracen-9-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Trifluoromethyl)anthracene-9-methanol: is a chemical compound with the molecular formula C16H11F3O and a molecular weight of 276.253 g/mol It is known for its unique structure, which includes an anthracene moiety substituted with a trifluoromethyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of anthracene with trifluoromethyl iodide in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for alpha-(Trifluoromethyl)anthracene-9-methanol are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(Trifluoromethyl)anthracene-9-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.
Reduction: Formation of anthracene.
Substitution: Formation of substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(Trifluoromethyl)anthracene-9-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its anthracene core.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of alpha-(Trifluoromethyl)anthracene-9-methanol is not well-defined. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
- Alpha-(Trifluoromethyl)benzyl alcohol
- Alpha-(Trifluoromethyl)phenylmethanol
- Alpha-(Trifluoromethyl)anthracene-9-carboxylic acid
Comparison: Alpha-(Trifluoromethyl)anthracene-9-methanol is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. Compared to other trifluoromethyl-substituted alcohols, it offers enhanced stability and potential for use in materials science applications.
Eigenschaften
Molekularformel |
C16H11F3O |
---|---|
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
[1-(trifluoromethyl)anthracen-9-yl]methanol |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-7-3-5-11-8-10-4-1-2-6-12(10)13(9-20)15(11)14/h1-8,20H,9H2 |
InChI-Schlüssel |
BGONDVUDLPQJNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.